
Encainide hydrochloride
Übersicht
Beschreibung
Encainide hydrochloride is a class Ic antiarrhythmic agent primarily used for the management of irregular heartbeats, such as atrial fibrillation, atrial flutter, ventricular tachycardia, and ventricular fibrillation . It functions as a voltage-gated sodium channel blocker, which helps in stabilizing the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . due to its proarrhythmic adverse effects, it is no longer widely used .
Vorbereitungsmethoden
The synthesis of encainide hydrochloride involves several steps:
Acylation of Methyl Anthranilate: Methyl anthranilate is acylated with 4-anisoyl chloride in the presence of sodium hydroxide in methylene chloride to produce methyl N-(p-anisoyl)anthranilate.
Condensation with 2-Picoline: The resulting compound is then condensed with 2-picoline using n-butyllithium in tetrahydrofuran (THF) to yield 2-(2-pyridylacetyl)-p-anisanilide.
Analyse Chemischer Reaktionen
Encainid-Hydrochlorid durchläuft verschiedene chemische Reaktionen:
Reduktion: Der Syntheseprozess umfasst mehrere Reduktionsschritte unter Verwendung von Wasserstoff über Pt/C und Pd/C.
Substitution: Die Acylierungs- und Kondensationsschritte in seiner Synthese umfassen Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Natriumhydroxid, Methylenchlorid, n-Butyllithium, THF, Pt/C, Pd/C und Formaldehyd . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind ODE und MODE .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Treatment of Ventricular Tachycardia
Encainide is primarily indicated for the treatment of life-threatening ventricular tachycardia (VT). A study involving 193 patients with VT and left ventricular dysfunction demonstrated that encainide significantly reduced the frequency of VT episodes. In this study, 72% of patients showed a marked reduction in VT during Holter monitoring, with various dosing regimens employed .
2. Comparative Efficacy with Other Antiarrhythmics
A comparative study between encainide and quinidine highlighted the superior efficacy of encainide in reducing premature ventricular complexes (PVCs). Patients receiving encainide experienced a greater mean reduction in PVC frequency compared to those on quinidine. Additionally, fewer patients on encainide required dose adjustments due to adverse reactions .
Case Studies
Case Study 1: Efficacy in Patients with Left Ventricular Dysfunction
In a cohort study, encainide was administered to patients with significant left ventricular dysfunction and sustained VT. The results indicated that 34% of patients achieved effective long-term treatment outcomes with encainide, despite a notable incidence of proarrhythmic events (16%) .
Case Study 2: Long-term Management of Ventricular Arrhythmias
Another study focused on patients with recurrent ventricular arrhythmias who were treated with encainide over an extended period. The findings suggested that while encainide was effective in managing arrhythmias, careful monitoring was essential due to the potential for serious side effects, including proarrhythmia and sinus pauses .
Safety Profile
While encainide is effective, its use is associated with significant risks. The drug has been linked to proarrhythmic effects, particularly in patients with pre-existing heart conditions. Adverse cardiac events were reported in up to 16% of patients undergoing treatment . Therefore, it is crucial to conduct thorough patient evaluations before initiating therapy.
Summary of Findings
Wirkmechanismus
Encainide hydrochloride exerts its effects by blocking sodium channels, thereby stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in decreased excitability, conduction velocity, and automaticity, leading to a slight but significant prolongation of refractory periods in the atrial, atrioventricular nodal, His-Purkinje, and intraventricular conduction systems . The greatest effect is observed on the His-Purkinje system .
Vergleich Mit ähnlichen Verbindungen
Encainid-Hydrochlorid wird häufig mit anderen Antiarrhythmika der Klasse I wie Tocainid, Mexiletin, Flecainid und Amiodaron verglichen . Während Tocainid und Mexiletin Lidocain ähneln und bei der Behandlung von ventrikulären Arrhythmien wirksam sind, sind Encainid und Flecainid besser geeignet, ventrikuläre Extrasystolen zu kontrollieren . Amiodaron ist zwar sehr wirksam bei der Behandlung von ventrikulärer Tachykardie, aber auch das giftigste unter diesen Wirkstoffen . Die Besonderheit von Encainid-Hydrochlorid ist seine Fähigkeit, die effektiven Refraktärphasen von Vorhöfen und Ventrikeln zu verlängern, ohne die Aktionspotenzialdauer oder das maximale diastolische Potenzial signifikant zu beeinflussen .
Ähnliche Verbindungen
- Tocainid
- Mexiletin
- Flecainid
- Amiodaron
Der einzigartige Wirkmechanismus von Encainid-Hydrochlorid und seine Wirksamkeit bei der Behandlung bestimmter Arten von Arrhythmien machen es zu einer wertvollen Verbindung im Bereich der Kardiovaskularmedizin, trotz der damit verbundenen Risiken.
Biologische Aktivität
Encainide hydrochloride is a class IC antiarrhythmic agent that has been primarily utilized for the management of various cardiac arrhythmias, including atrial fibrillation, atrial flutter, and ventricular tachycardia. Despite its initial therapeutic promise, encainide has been withdrawn from the market due to significant proarrhythmic risks. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profile, and metabolic pathways.
Encainide functions as a voltage-gated sodium channel blocker . By binding to sodium channels, it stabilizes the neuronal membrane and inhibits ionic fluxes necessary for the initiation and conduction of cardiac impulses. This action leads to:
- Decreased excitability : Reduces the likelihood of spontaneous depolarization.
- Slowed conduction velocity : Particularly in atrial and ventricular tissues.
- Increased effective refractory period : Prolongs the time before another action potential can be initiated, especially in ischemic myocardial areas .
Clinical Efficacy
Several studies have evaluated the clinical efficacy of encainide in treating life-threatening ventricular tachycardia (VT). A notable study involved 193 patients with VT and depressed left ventricular ejection fraction:
- Holter Monitoring Group : Among 99 patients, 72% showed a significant reduction in VT following treatment with various dosages (25 mg to 50 mg three times daily).
- Electrophysiologic Testing Group : In 94 patients, 34% were effectively treated long-term. However, serious proarrhythmic events were noted in 16% of these patients .
A comparative study with quinidine demonstrated that encainide produced a statistically significant greater reduction in premature ventricular complexes than quinidine during initial dosing phases and after adjustments. However, both drugs resulted in notable electrocardiographic changes without adverse reactions attributed to these alterations .
Safety Profile
Despite its efficacy, encainide's safety profile is concerning:
- Proarrhythmic Events : Encainide was associated with a 7% incidence of serious proarrhythmic events during therapy.
- Withdrawal from Market : Due to increased mortality rates among patients with asymptomatic heart rhythm abnormalities post-myocardial infarction, encainide was voluntarily withdrawn from the market in December 1991 .
Metabolism and Pharmacokinetics
Encainide is extensively metabolized in the liver, with two active metabolites—O-demethylencainide (ODE) and 3-methoxy-O-demethylencainide (MODE)—which exhibit greater antiarrhythmic activity than encainide itself. The elimination half-life varies significantly among individuals:
- Rapid Metabolizers : Approximately 90% of patients exhibit a half-life of 1 to 2 hours.
- Slow Metabolizers : Less than 10% experience a half-life extending from 6 to 11 hours .
Data Tables
The following table summarizes key pharmacokinetic parameters and clinical outcomes associated with this compound:
Parameter | Value |
---|---|
Mechanism of Action | Sodium channel blocker |
Common Dosage | 25 mg to 50 mg three times daily |
Elimination Half-Life | 1-2 hours (rapid), 6-11 hours (slow) |
Proarrhythmic Event Incidence | 7% (serious events) |
Efficacy Reduction in VT | Up to 72% in Holter monitoring |
Long-term Effective Treatment Rate | 34% (electrophysiologic testing) |
Case Studies
-
Case Study on Ventricular Tachycardia Treatment :
- A cohort of patients treated with encainide showed a significant reduction in ventricular tachycardia episodes when monitored over a period using Holter devices. The study highlighted both the efficacy and risks associated with prolonged use.
- Comparative Efficacy Study with Quinidine :
Eigenschaften
IUPAC Name |
4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2.ClH/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18;/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIIZIWOLTYOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049004 | |
Record name | Encainide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66794-74-9 | |
Record name | Benzamide, 4-methoxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66794-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Encainide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066794749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Encainide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Encainide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENCAINIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CH7J36N9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.